

Spectroscopic Profile of Isopropyl Glycolate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Isopropyl glycolate

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This technical guide provides a comprehensive overview of the spectroscopic data for **isopropyl glycolate** (CAS: 623-61-0), a key organic intermediate. Due to the limited availability of directly published experimental spectra, this document combines reported data with predicted values based on established spectroscopic principles to offer a complete reference for laboratory use. The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside methodologies for their acquisition.

Chemical Structure and Properties

Isopropyl glycolate, with the molecular formula $C_5H_{10}O_3$, is the ester of glycolic acid and isopropanol.^{[1][2][3][4][5]} Its structure consists of a central carbonyl group bonded to a methylene group with a primary alcohol and an isopropoxy group.

Structure:

Spectroscopic Data

The following sections present the expected spectroscopic data for **isopropyl glycolate** in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ^1H NMR Data for **Isopropyl Glycolate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.15	s	2H	HO-CH ₂ -
~5.05	sept	1H	-O-CH(CH ₃) ₂
~1.25	d	6H	-CH(CH ₃) ₂
~2.5-3.5	br s	1H	HO-CH ₂ -

Note: Predicted values are based on typical chemical shifts for similar functional groups. The hydroxyl proton's chemical shift can vary significantly with concentration and solvent.

Table 2: Predicted ^{13}C NMR Data for **Isopropyl Glycolate**

Chemical Shift (δ) ppm	Assignment
~172	C=O
~69	-O-CH(CH ₃) ₂
~61	HO-CH ₂ -
~22	-CH(CH ₃) ₂

Note: Predicted values are based on analogous structures and additivity rules.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **isopropyl glycolate** is expected to be dominated by absorptions from the hydroxyl, carbonyl, and C-O bonds.

Table 3: Predicted IR Absorption Data for **Isopropyl Glycolate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Strong, Broad	O-H stretch (alcohol)
2980-2850	Medium-Strong	C-H stretch (alkane)
1740-1720	Strong	C=O stretch (ester)
1250-1000	Strong	C-O stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **isopropyl glycolate** (Molecular Weight: 118.13 g/mol), electron ionization (EI) would likely lead to characteristic fragments.[\[1\]](#)

Table 4: Predicted Mass Spectrometry Data (EI) for **Isopropyl Glycolate**

m/z	Possible Fragment
118	[M] ⁺ (Molecular Ion)
103	[M - CH ₃] ⁺
87	[M - OCH(CH ₃) ₂] ⁺
73	[M - COOCH(CH ₃) ₂] ⁺
59	[COOCH(CH ₃) ₂] ⁺
45	[COOH] ⁺
43	[CH(CH ₃) ₂] ⁺

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a liquid sample like **isopropyl glycolate**. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of **isopropyl glycolate** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) for referencing.
- Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.
- Number of Scans: 16-32 scans.
- Relaxation Delay: 1-2 seconds.
- Acquisition Time: 2-4 seconds.
- Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
- Spectrometer Frequency: 100 MHz or higher.
- Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
- Relaxation Delay: 2-5 seconds.
- Acquisition Time: 1-2 seconds.
- Spectral Width: 0-220 ppm.

IR Spectroscopy (ATR-FTIR)

Sample Preparation:

- Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a single drop of neat **isopropyl glycolate** onto the center of the ATR crystal.

Data Acquisition:

- Record a background spectrum of the clean, empty ATR crystal.
- Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
- Co-add 16-32 scans to improve the signal-to-noise ratio.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- After analysis, clean the ATR crystal thoroughly.

Mass Spectrometry (GC-MS)

Sample Preparation:

- Prepare a dilute solution of **isopropyl glycolate** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Gas Chromatography (GC) Method:

- Column: A standard non-polar or moderately polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
- Injector Temperature: 250 $^{\circ}\text{C}$.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Program:

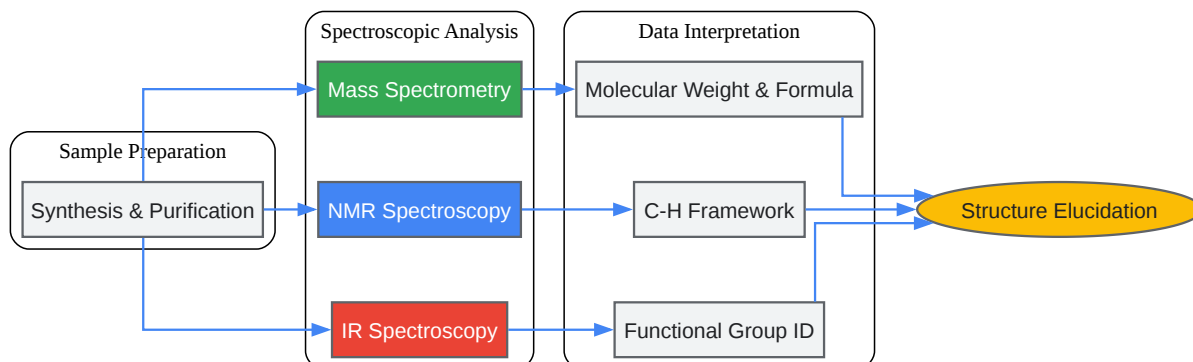
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 250 °C.
- Final hold: 5 minutes at 250 °C.
- Injection Volume: 1 µL with a split ratio of 50:1.

Mass Spectrometry (MS) Method:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole.
- Scan Range: m/z 40-300.
- Source Temperature: 230 °C.
- Transfer Line Temperature: 280 °C.

Workflow Visualization

The logical progression of spectroscopic analysis for structural elucidation of a small molecule like **isopropyl glycolate** can be visualized as a workflow.



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Caption: Workflow for the spectroscopic analysis of **isopropyl glycolate**.

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